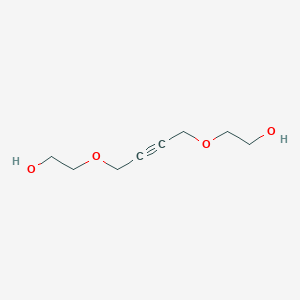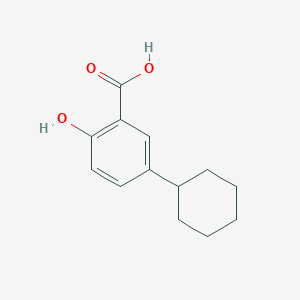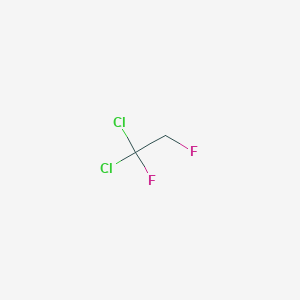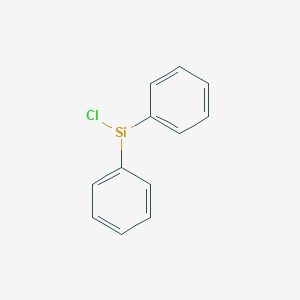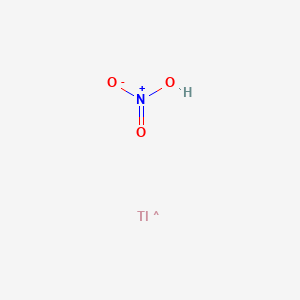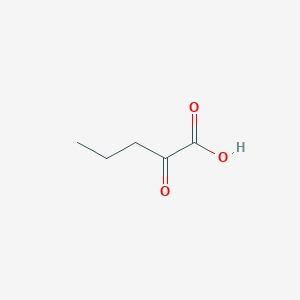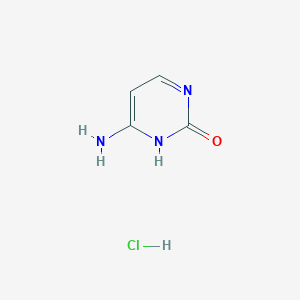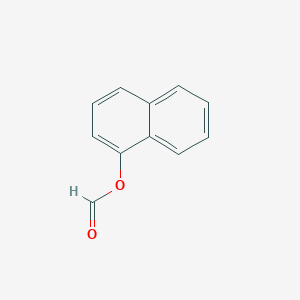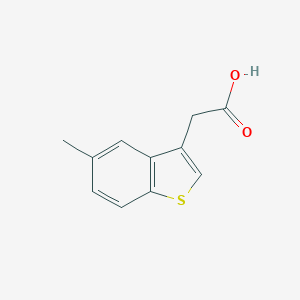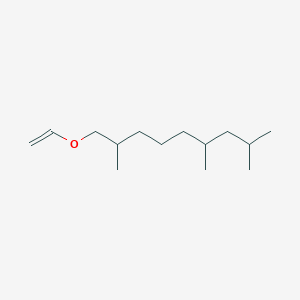
2,6,8-Trimethylnonyl vinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,8-Trimethylnonyl vinyl ether (TMNVE) is a colorless liquid with a molecular weight of 198.32 g/mol. It is a reactive monomer that is used in the production of various polymers. TMNVE is an important chemical that has significant applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 2,6,8-Trimethylnonyl vinyl ether-based polymers is complex and depends on the specific application. In general, 2,6,8-Trimethylnonyl vinyl ether-based polymers have a high degree of cross-linking, which results in a dense and uniform network. This network provides the polymers with their unique properties such as high thermal stability and mechanical strength.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,6,8-Trimethylnonyl vinyl ether. However, studies have shown that 2,6,8-Trimethylnonyl vinyl ether-based polymers are biocompatible and do not cause significant toxicity or inflammation. This makes them suitable for various biomedical applications such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
2,6,8-Trimethylnonyl vinyl ether-based polymers have several advantages for lab experiments. They can be easily synthesized using standard polymerization techniques, and their properties can be tailored by adjusting the monomer composition and polymerization conditions. 2,6,8-Trimethylnonyl vinyl ether-based polymers also have excellent adhesion to various substrates, which makes them suitable for coating applications.
However, 2,6,8-Trimethylnonyl vinyl ether-based polymers also have some limitations. They are sensitive to moisture and oxygen, which can affect their properties. They also have a relatively low glass transition temperature, which limits their use in high-temperature applications.
Zukünftige Richtungen
There are several future directions for 2,6,8-Trimethylnonyl vinyl ether-based polymers. One direction is the development of new 2,6,8-Trimethylnonyl vinyl ether-based polymers with improved properties such as higher thermal stability and mechanical strength. Another direction is the exploration of new applications for 2,6,8-Trimethylnonyl vinyl ether-based polymers in areas such as energy storage and sensing. Additionally, the development of new synthesis methods for 2,6,8-Trimethylnonyl vinyl ether-based polymers could lead to more efficient and cost-effective production. Overall, 2,6,8-Trimethylnonyl vinyl ether is a promising chemical that has significant potential for scientific research and innovation.
Synthesemethoden
2,6,8-Trimethylnonyl vinyl ether is synthesized by reacting 2,6,8-trimethylnonan-1-ol with acetylene. The reaction is carried out in the presence of a catalyst such as copper(I) iodide. The product is purified by distillation to obtain pure 2,6,8-Trimethylnonyl vinyl ether. The synthesis of 2,6,8-Trimethylnonyl vinyl ether is a well-established process that has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,6,8-Trimethylnonyl vinyl ether is a versatile monomer that has a wide range of applications in scientific research. It is used in the synthesis of various polymers such as poly(2,6,8-trimethylnonyl vinyl ether-co-styrene) and poly(2,6,8-trimethylnonyl vinyl ether-co-methyl methacrylate). These polymers have unique properties such as high thermal stability, excellent mechanical strength, and good adhesion to various substrates. 2,6,8-Trimethylnonyl vinyl ether-based polymers are used in the production of coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
10141-19-2 |
|---|---|
Produktname |
2,6,8-Trimethylnonyl vinyl ether |
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
1-ethenoxy-2,6,8-trimethylnonane |
InChI |
InChI=1S/C14H28O/c1-6-15-11-14(5)9-7-8-13(4)10-12(2)3/h6,12-14H,1,7-11H2,2-5H3 |
InChI-Schlüssel |
SSOZLSNWPFIHKP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)CCCC(C)COC=C |
Kanonische SMILES |
CC(C)CC(C)CCCC(C)COC=C |
Synonyme |
2,6,8-Trimethylnonylvinyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




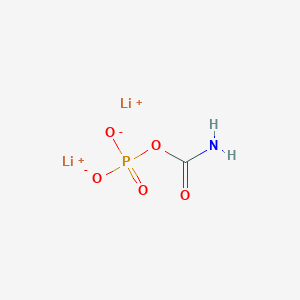
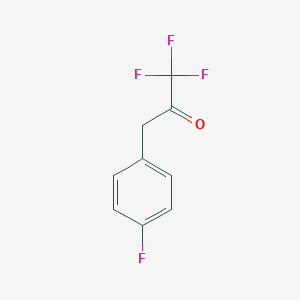
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
